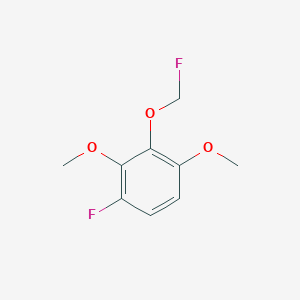
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, one fluoro group, and one fluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy and fluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under conditions such as heating or the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the methoxy or fluoromethoxy groups.
Oxidation: Products include quinones or other oxidized forms.
Reduction: Products include hydroxy derivatives or other reduced forms.
Applications De Recherche Scientifique
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxy-4-fluorobenzene: Lacks the fluoromethoxy group.
1,3-Dimethoxy-2-fluorobenzene: Fluoro group is in a different position.
1,3-Dimethoxy-4-chloro-2-(fluoromethoxy)benzene: Contains a chloro group instead of a fluoro group.
Uniqueness
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene is unique due to the presence of both methoxy and fluoromethoxy groups on the benzene ring, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H10F2O3 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
1-fluoro-3-(fluoromethoxy)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
SZHGDQPDUGYROY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)OC)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


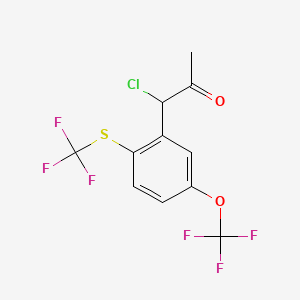
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
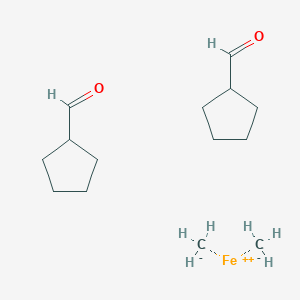
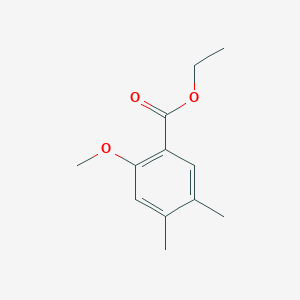
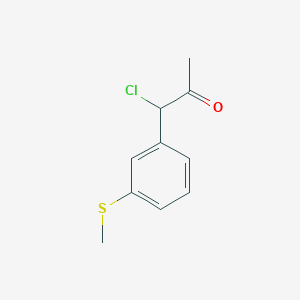
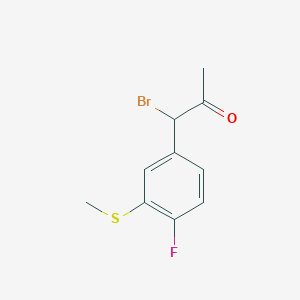


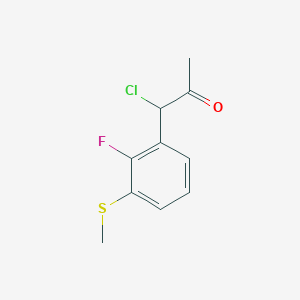
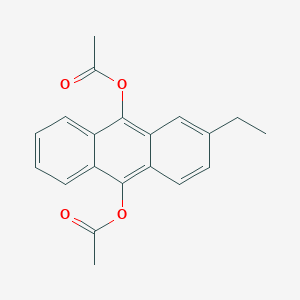

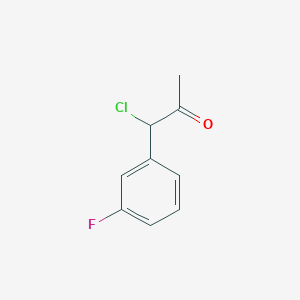
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)

